

BP Light 550 Carboxylic Acid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BP Light 550 carboxylic acid	
Cat. No.:	B15622343	Get Quote

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This technical guide provides an in-depth overview of **BP Light 550 carboxylic acid**, a fluorescent dye increasingly utilized in biological imaging and drug development. The document outlines its core physicochemical properties and provides detailed experimental protocols for its application in bioconjugation, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of BP Light 550 Carboxylic Acid

BP Light 550 carboxylic acid is a fluorescent probe valued for its performance in various applications. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Catalog Number	BP-26247	BroadPharm
Molecular Weight	943 g/mol	BroadPharm
Purity	≥95%	Typical for similar fluorescent dyes used in bioconjugation[1] [2][3][4]

Experimental Protocols



The following protocols provide a detailed methodology for the activation of **BP Light 550 carboxylic acid** and its subsequent conjugation to primary amines on a target protein. These procedures are based on established carbodiimide chemistry.[5][6]

I. Quality Control of BP Light 550 Carboxylic Acid

Prior to use, it is essential to verify the purity of the fluorescent dye. While a certificate of analysis from the manufacturer provides initial data, independent verification is recommended for sensitive applications.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

- Sample Preparation: Prepare a stock solution of BP Light 550 carboxylic acid in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Further dilute the stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis.
- Chromatographic Separation: Employ a reverse-phase C18 column. The mobile phase can consist of a gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

· Detection:

- UV-Vis Detector: Monitor the elution profile at the maximum absorbance wavelength of BP Light 550.
- Mass Spectrometer: Couple the HPLC system to a mass spectrometer to confirm the molecular weight of the eluting peaks.
- Data Analysis: The purity of the dye is determined by integrating the area of the main peak corresponding to BP Light 550 carboxylic acid and expressing it as a percentage of the total peak area.[7]

II. Bioconjugation Workflow: Two-Step Carbodiimide-Mediated Labeling



This two-step process minimizes the risk of protein-protein crosslinking by first activating the carboxylic acid group of the dye before introducing the protein.[5]

Step 1: Activation of BP Light 550 Carboxylic Acid with EDC and Sulfo-NHS

This step converts the carboxylic acid into a more reactive, semi-stable amine-reactive sulfo-NHS ester.

Reagent Preparation:

- Equilibrate 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Nhydroxysulfosuccinimide (sulfo-NHS) to room temperature.
- Prepare a stock solution of BP Light 550 carboxylic acid in anhydrous DMSO or DMF.
- Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 6.0).

Activation Reaction:

- Dissolve BP Light 550 carboxylic acid in the Activation Buffer.
- Add a molar excess of EDC and sulfo-NHS to the dye solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS relative to the dye.
- Incubate the reaction for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to the Target Protein

Protein Preparation:

Dissolve the target protein in a "Conjugation Buffer" (e.g., phosphate-buffered saline
 (PBS) at pH 7.2-7.5). Ensure the buffer is free of primary amines (e.g., Tris).[8]

Conjugation Reaction:

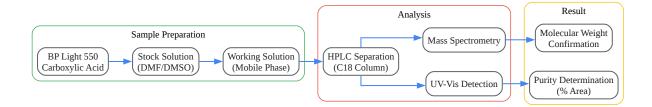
Add the activated BP Light 550 sulfo-NHS ester solution to the protein solution. The
optimal molar ratio of dye to protein should be determined empirically, but a starting point
of a 10- to 20-fold molar excess of the dye is common.[9][10]



- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- · Quenching (Optional):
 - To stop the reaction, a quenching reagent such as hydroxylamine or Tris buffer can be added to a final concentration of 10-50 mM.
- Purification:
 - Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis, using a buffer suitable for the long-term storage of the protein conjugate.

Visualizations

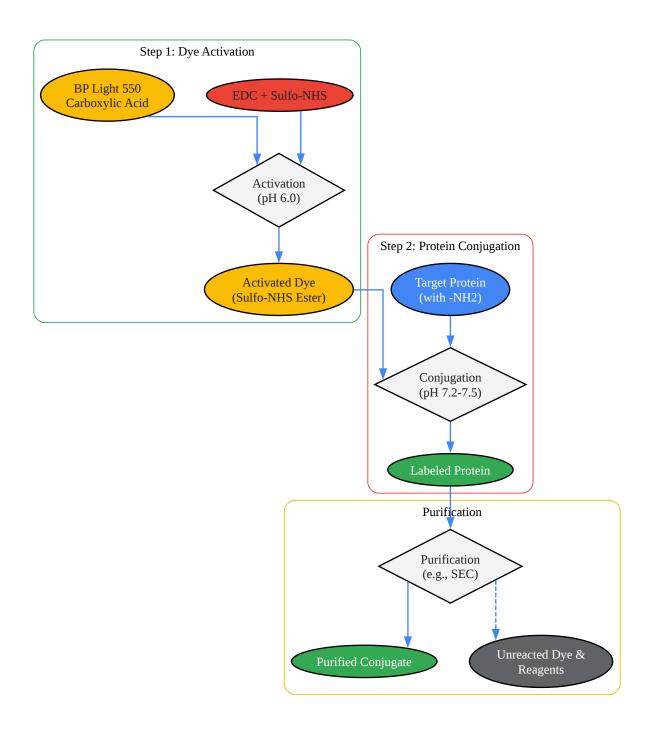
The following diagrams illustrate the key experimental workflows described above.



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Workflow for Quality Control of BP Light 550 Carboxylic Acid.





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